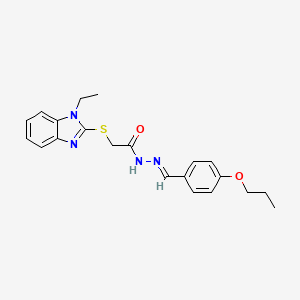![molecular formula C24H19ClFN5O2S B11987136 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987136.png)
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo metoxifenilo y un grupo clorofluorofenilo. Estas características estructurales contribuyen a su diversa reactividad química y potenciales actividades biológicas.
Métodos De Preparación
La síntesis de N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida generalmente involucra múltiples pasos. El proceso comienza con la preparación del anillo de triazol, seguido de la introducción de los grupos metoxifenilo y clorofluorofenilo. El paso final implica la formación de la porción acetohidrazida. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y catalizadores como ácido clorhídrico o ácido sulfúrico para facilitar las reacciones.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede ser oxidado utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo clorofluorofenilo, utilizando reactivos como metóxido de sodio o tert-butóxido de potasio.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Las potenciales actividades biológicas del compuesto lo convierten en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Se puede investigar por sus propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos. El anillo de triazol y otros grupos funcionales le permiten unirse a enzimas o receptores, potencialmente inhibiendo su actividad. Esta interacción puede interrumpir las vías biológicas, lo que lleva a los efectos terapéuticos deseados. Los objetivos moleculares y vías específicas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de triazol y moléculas que contienen hidrazida. En comparación con estos compuestos, N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Algunos compuestos similares incluyen:
- 4-{[(E)-(4-Metoxifenil)metilideno]amino}-N-(4-{[(E)-(4-metoxifenil)metilideno]amino}fenil)bencenosulfonamida
- Otras hidrazidas a base de triazol con diferentes sustituyentes en el anillo de fenilo .
Este artículo detallado proporciona una descripción general completa de N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida, cubriendo su síntesis, reacciones químicas, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C24H19ClFN5O2S |
|---|---|
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19ClFN5O2S/c1-33-18-12-10-16(11-13-18)23-29-30-24(31(23)17-6-3-2-4-7-17)34-15-22(32)28-27-14-19-20(25)8-5-9-21(19)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
Clave InChI |
FFBXMIFXSGPRMV-MZJWZYIUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11987061.png)


![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B11987075.png)







![Allyl (2E)-2-(2-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11987114.png)
![3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11987124.png)

